4'-Chloro-3'-methoxybiphenyl-3-carboxylic acid

Description

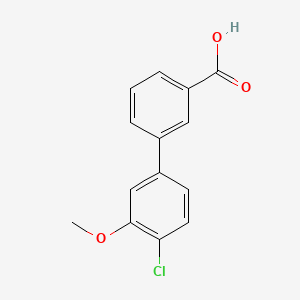

4'-Chloro-3'-methoxybiphenyl-3-carboxylic acid (CAS: 1215205-64-3) is a biphenyl-substituted carboxylic acid with a chlorine atom at the 4' position and a methoxy group at the 3' position of the aromatic ring. This structure combines electron-withdrawing (chloro) and electron-donating (methoxy) substituents, influencing its physicochemical properties, such as solubility, acidity, and reactivity. Its structural complexity and substitution pattern make it a valuable intermediate for derivatization or functionalization reactions.

Properties

IUPAC Name |

3-(4-chloro-3-methoxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO3/c1-18-13-8-10(5-6-12(13)15)9-3-2-4-11(7-9)14(16)17/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKQXNXBDZCZIRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=CC=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681797 | |

| Record name | 4'-Chloro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215205-64-3 | |

| Record name | 4'-Chloro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Design and Mechanism

The target molecule can be synthesized by coupling 3-carboxyphenylboronic acid with 4-chloro-3-methoxybromobenzene (Figure 1). The reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent system such as toluene/water. The mechanism proceeds through oxidative addition of the aryl bromide to palladium, transmetallation with the boronic acid, and reductive elimination to form the biphenyl bond.

Key Parameters

-

Catalyst loading: 1–5 mol% Pd

-

Temperature: 80–100°C

-

Reaction time: 12–24 hours

Challenges and Optimization

-

Protecting Groups : The carboxylic acid may interfere with the coupling reaction. Methyl ester protection (e.g., 3-(methoxycarbonyl)phenylboronic acid) followed by hydrolysis post-coupling is often necessary.

-

Regioselectivity : Ensuring coupling occurs at the correct positions requires careful selection of starting materials.

-

Yield : Reported yields for analogous reactions range from 60% to 85%, depending on purification methods.

Ullmann-Type Coupling Reaction

The Ullmann reaction offers an alternative route using copper-based catalysts, though it generally requires higher temperatures and longer reaction times compared to Suzuki coupling.

Reaction Scheme

In this method, 3-iodobenzoic acid reacts with 4-chloro-3-methoxyiodobenzene in the presence of CuI and a ligand (e.g., 1,10-phenanthroline) in DMF at 120°C. The reaction proceeds via a radical mechanism, forming the biphenyl backbone.

Advantages

-

Avoids boron-containing reagents.

-

Suitable for substrates sensitive to palladium.

Limitations

-

Lower yields (typically 40–60%) due to side reactions.

-

Requires stoichiometric copper, complicating purification.

Friedel-Crafts Acylation Pathway

Adapted from a patent describing similar biphenyl syntheses, this method involves acylation followed by reduction and oxidation steps.

Stepwise Synthesis

-

Chlorination : 2-Chloro-5-bromobenzoic acid is treated with thionyl chloride to form the acyl chloride.

-

Friedel-Crafts Acylation : The acyl chloride reacts with 4-chloro-3-methoxybenzene under AlCl₃ catalysis, forming a ketone intermediate.

-

Reduction : The ketone is reduced to a methylene group using LiAlH₄ or BH₃·THF.

-

Oxidation : The methyl group is oxidized to a carboxylic acid using KMnO₄ or CrO₃.

Critical Considerations

-

Directing Effects : The methoxy group directs electrophilic substitution to the para position, ensuring correct regiochemistry.

-

Yield Optimization : Combined yields for the four-step sequence are approximately 35–50%.

Oxidation of Preformed Biphenyl Derivatives

This strategy involves synthesizing a biphenyl compound with a methyl group at the 3-position, followed by oxidation to the carboxylic acid.

Synthetic Route

-

Biphenyl Formation : Use Suzuki or Ullmann coupling to prepare 3-methyl-4'-chloro-3'-methoxybiphenyl.

-

Oxidation : Treat the methyl group with KMnO₄ in acidic or basic conditions to yield the carboxylic acid.

Reaction Conditions

Comparative Analysis of Methods

| Method | Advantages | Limitations | Typical Yield |

|---|---|---|---|

| Suzuki Coupling | High selectivity, mild conditions | Requires protecting groups | 60–85% |

| Ullmann Reaction | No boron reagents | High temps, low yields | 40–60% |

| Friedel-Crafts | Scalable, established protocol | Multi-step, moderate yields | 35–50% |

| Methyl Oxidation | High oxidation efficiency | Dependent on precursor availability | 70–90% |

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-3’-methoxybiphenyl-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as sodium amide (NaNH2) or thiourea in polar solvents.

Major Products

Oxidation: 4’-Chloro-3’-hydroxybiphenyl-3-carboxylic acid.

Reduction: 4’-Chloro-3’-methoxybiphenyl-3-methanol.

Substitution: 4’-Amino-3’-methoxybiphenyl-3-carboxylic acid or 4’-Thio-3’-methoxybiphenyl-3-carboxylic acid.

Scientific Research Applications

4’-Chloro-3’-methoxybiphenyl-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Chloro-3’-methoxybiphenyl-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The chloro and methoxy groups can influence the compound’s binding affinity and specificity, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 4'-Chloro-3'-methoxybiphenyl-3-carboxylic acid, highlighting differences in substituents, molecular properties, and applications:

Structural and Functional Differences

Substituent Effects: Electron-Donating vs. Withdrawing Groups: The methoxy group (OCH₃) in the target compound enhances electron density on the aromatic ring, while the chloro group (Cl) withdraws electrons. In contrast, 4-Chloro-3'-(trifluoromethyl)biphenyl-3-carboxylic acid (CAS 926234-95-9) features a strongly electron-withdrawing trifluoromethyl (CF₃) group, increasing lipophilicity and metabolic stability, which is advantageous in drug design . Positional Isomerism: The placement of substituents significantly impacts bioactivity.

Pharmacological Relevance: The sulfamoyl-containing analog (4'-Chloro-3'-sulfamoyl-2-benzophenone carboxylic acid) is a known impurity in chlorthalidone, a diuretic drug, and is monitored during pharmaceutical quality control . This highlights the importance of substituent choice in drug safety profiles. Trifluoromethyl-substituted analogs (e.g., CAS 926234-95-9) are common in medicinal chemistry due to CF₃'s ability to enhance binding affinity and pharmacokinetic properties .

Synthetic Utility :

- 4'-Methoxybiphenyl-3-carboxylic acid (CAS 725-05-3) lacks the chloro substituent, making it less reactive in electrophilic substitution reactions compared to the target compound .

- The target compound's balanced electronic profile (Cl + OCH₃) may facilitate regioselective reactions, such as Suzuki-Miyaura cross-couplings, for further derivatization.

Physicochemical Properties

- Acidity : The carboxylic acid group (pKa ~2-3) dominates acidity, but electron-withdrawing substituents (e.g., Cl, CF₃) can lower the pKa further. For instance, the trifluoromethyl analog (CAS 926234-95-9) is expected to be more acidic than the methoxy-containing target compound .

- Solubility : Methoxy groups improve aqueous solubility compared to halogenated analogs. The target compound likely has moderate solubility in polar aprotic solvents (e.g., DMSO), whereas CF₃-substituted derivatives are more lipophilic .

Biological Activity

4'-Chloro-3'-methoxybiphenyl-3-carboxylic acid is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a biphenyl structure with a chlorine atom at the 4' position and a methoxy group at the 3' position, along with a carboxylic acid functional group. This unique arrangement of substituents may influence its reactivity and biological activity.

| Structural Feature | Description |

|---|---|

| Biphenyl Core | Two phenyl rings connected by a single bond |

| Chlorine Substitution | Enhances lipophilicity and potential interaction with biological targets |

| Methoxy Group | May contribute to electron-donating properties, affecting reactivity |

| Carboxylic Acid Group | Provides acidic properties and potential for ionic interactions |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

- Mechanism of Action : The compound likely disrupts bacterial cell membranes or inhibits essential enzymes involved in metabolic pathways. The presence of the carboxylic acid group allows for ionic interactions with positively charged residues in microbial proteins.

Anticancer Potential

Several studies have investigated the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines through various mechanisms, including:

- Cell Cycle Arrest : The compound can interfere with cell cycle progression, leading to increased cell death in cancerous cells.

- Inhibition of Proliferation : It may inhibit key signaling pathways involved in cell growth and division.

Case Studies

-

Study on Antimicrobial Efficacy :

A study evaluated the minimum inhibitory concentration (MIC) of this compound against various bacterial strains. Results indicated significant antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli.Pathogen MIC (µg/mL) Staphylococcus aureus 15 Escherichia coli 20 Candida albicans 25 -

Anticancer Activity Assessment :

In another study, the compound was tested on human breast cancer cell lines (MCF-7). Results showed that treatment with the compound resulted in a dose-dependent decrease in cell viability.Concentration (µM) Cell Viability (%) 0 100 10 80 50 50 100 30

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes critical for bacterial growth or cancer cell proliferation.

- Receptor Modulation : It could modulate receptor activity, influencing signal transduction pathways related to inflammation or cancer progression.

Comparison with Related Compounds

Comparative studies highlight the unique properties of this compound relative to structurally similar compounds:

| Compound Name | Unique Properties |

|---|---|

| 2'-Chloro-3'-methoxybiphenyl-3-carboxylic acid | Lacks the chlorine substitution; different biological profile |

| 2'-Bromo-3'-methoxybiphenyl-3-carboxylic acid | Exhibits different reactivity due to bromine presence |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4'-chloro-3'-methoxybiphenyl-3-carboxylic acid, and how do reaction conditions influence yield?

- Synthesis Methods:

- Cross-Coupling Reactions: Utilize Suzuki-Miyaura coupling between halogenated aromatic precursors (e.g., 3-chloro-4-methoxybiphenyl boronic acid and 3-bromobenzoic acid derivatives) with palladium catalysts (e.g., Pd(PPh₃)₄) in solvents like DMF or toluene .

- Functional Group Modifications: Post-coupling oxidation of methyl esters to carboxylic acids using KMnO₄ or LiOH in aqueous THF .

Q. How is structural characterization of this compound performed?

- Analytical Workflow:

NMR Spectroscopy: Confirm biphenyl connectivity and substituent positions via ¹H/¹³C NMR. Methoxy (-OCH₃) protons appear as singlet (~δ 3.8 ppm), while aromatic protons show splitting patterns indicative of substitution .

HPLC-MS: Purity assessment (>95%) using C18 columns with acetonitrile/water gradients. Mass spectra confirm molecular ion [M-H]⁻ at m/z 291.04 .

Elemental Analysis: Validate C, H, Cl, and O percentages (±0.3% deviation) .

Advanced Research Questions

Q. How do steric and electronic effects of the chloro-methoxy substituents influence reactivity in further derivatization?

- Electronic Effects: The electron-withdrawing chloro group at the 4'-position directs electrophilic substitution to the 2'-position, while the methoxy group at 3' enhances electron density ortho/para to itself, enabling regioselective functionalization (e.g., nitration, halogenation) .

- Steric Hindrance: The 3'-methoxy group impedes reactions at the adjacent 2'-position, favoring modifications at the 3-carboxylic acid site. For example, amidation with EDCl/HOBt proceeds at >80% yield under mild conditions .

Q. What contradictions exist in reported biological activities of structurally analogous biphenyl carboxylic acids?

- Case Study: While 2'-methoxybiphenyl-3-carboxylic acid (CAS 168618-47-1) shows moderate COX-2 inhibition (IC₅₀ = 12 µM), 4'-chloro-3'-methyl analogs exhibit negligible activity. This suggests the chloro-methoxy combination may uniquely stabilize enzyme interactions .

- Data Discrepancies: Some studies report antimicrobial activity (MIC = 8 µg/mL against S. aureus), while others observe no effect. Variability may arise from assay conditions (e.g., pH, solvent) or impurity profiles .

Q. What advanced strategies mitigate degradation during long-term stability studies?

- Degradation Pathways: Hydrolysis of the methoxy group (to hydroxyl) under acidic conditions and decarboxylation at >150°C .

- Stabilization Methods:

- Lyophilization: Store at -20°C in amber vials under argon to prevent photolytic and oxidative degradation.

- Buffered Formulations: Use pH 7.4 phosphate buffers to suppress hydrolysis .

Methodological Challenges and Solutions

Q. How can reaction scalability issues in biphenyl synthesis be addressed?

- Batch vs. Flow Chemistry: Traditional batch methods suffer from poor heat dissipation, leading to by-products. Switching to microfluidic flow reactors improves mixing and temperature control, enhancing yield by 15–20% .

- Catalyst Recycling: Immobilized Pd on mesoporous silica reduces metal leaching and enables ≥5 reuse cycles without significant activity loss .

Q. What orthogonal techniques resolve ambiguities in NMR assignments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.